molecular formula C14H12BClFNO3 B3002944 3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid CAS No. 2096338-21-3

3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid

Cat. No.: B3002944
CAS No.: 2096338-21-3
M. Wt: 307.51
InChI Key: JMOZMYDDUWRSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C14H12BClFNO3 and a molecular weight of 307.51 g/mol . This compound is characterized by the presence of a boronic acid group, a fluoro substituent, and a carbamoyl group attached to a chlorinated methylphenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzeneboronic acid and 5-chloro-2-methylphenyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or tetrahydrofuran.

    Reaction Steps: The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction may involve steps such as nucleophilic substitution and coupling reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

[3-[(5-chloro-2-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BClFNO3/c1-8-2-3-11(16)7-13(8)18-14(19)9-4-10(15(20)21)6-12(17)5-9/h2-7,20-21H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZMYDDUWRSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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